molecular formula C12H11ClN4O2S B12841834 N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide

N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide

Katalognummer: B12841834
Molekulargewicht: 310.76 g/mol
InChI-Schlüssel: HJLKOHBJDVNHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is a complex organic compound that features a pyridine ring, a benzenesulfonohydrazide moiety, and a chloro substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzenesulfonohydrazides.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N’-(imino(pyridin-4-yl)methyl)benzenesulfonohydrazide
  • 2-Chloro-N’-(imino(pyridin-3-yl)methyl)benzenesulfonohydrazide
  • 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonamide

Uniqueness

2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro substituent and the pyridine ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C12H11ClN4O2S

Molekulargewicht

310.76 g/mol

IUPAC-Name

N'-[(2-chlorophenyl)sulfonylamino]pyridine-2-carboximidamide

InChI

InChI=1S/C12H11ClN4O2S/c13-9-5-1-2-7-11(9)20(18,19)17-16-12(14)10-6-3-4-8-15-10/h1-8,17H,(H2,14,16)

InChI-Schlüssel

HJLKOHBJDVNHLV-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C(=C1)S(=O)(=O)N/N=C(/C2=CC=CC=N2)\N)Cl

Kanonische SMILES

C1=CC=C(C(=C1)S(=O)(=O)NN=C(C2=CC=CC=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.